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Compound of Interest

Compound Name:
4-(2,6-Dimethylmorpholin-4-

yl)benzaldehyde

CAS No.: 923692-72-2

Cat. No.: B2825991

Get Quote

An In-Depth Guide to the Predicted GC-MS Fragmentation Pattern of 4-(2,6-
Dimethylmorpholin-4-yl)benzaldehyde

Introduction
4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde is a substituted aromatic aldehyde with

potential applications in medicinal chemistry and materials science. Its structure combines a

reactive benzaldehyde moiety with a sterically hindered 2,6-dimethylmorpholine group. Gas

Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the

characterization of such compounds, providing both retention time data for separation and a

mass spectrum that offers a detailed structural fingerprint. The electron ionization (EI) mass

spectrum, in particular, reveals a compound's fragmentation pattern, which is crucial for

structural elucidation and identification.

This guide provides a predictive analysis of the GC-MS fragmentation pattern of 4-(2,6-
Dimethylmorpholin-4-yl)benzaldehyde. In the absence of a publicly available experimental

spectrum for this specific molecule, this analysis is built upon the well-established
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fragmentation principles of its constituent functional groups: substituted benzaldehydes and N-

aryl morpholines. We will explore the likely fragmentation pathways, compare them with related

known compounds, and provide a detailed experimental protocol for acquiring this data.

Predicted Fragmentation Analysis
The fragmentation of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde under electron ionization

(EI) is predicted to be driven by the stability of the resulting fragments, primarily influenced by

the aromatic ring, the nitrogen atom, and the aldehyde functional group. The molecular ion

(M+) is expected to be observed, and its fragmentation will likely proceed through several key

pathways.

The molecular weight of C13H17NO2 is 219.28 g/mol . The molecular ion peak [M]+• would

therefore be expected at m/z = 219.

Primary Fragmentation Pathways
Loss of the Formyl Radical (•CHO): A characteristic fragmentation of benzaldehydes is the

loss of the formyl radical (mass = 29 Da) to form a stable phenyl cation. This would result in

a significant fragment at m/z = 190.

Alpha-Cleavage at the Morpholine Ring: The C-C bond adjacent to the nitrogen atom in the

morpholine ring is susceptible to cleavage. The loss of a methyl radical (•CH3, mass = 15

Da) from one of the dimethyl groups is a probable event, leading to a fragment at m/z = 204.

Cleavage of the Morpholine Ring: The morpholine ring itself can undergo fragmentation. A

common pathway for morpholine derivatives is the cleavage of the C-O bond, followed by

further fragmentation. A likely fragmentation is the loss of a C3H6O fragment (mass = 58 Da)

via a retro-Diels-Alder-type reaction, which would lead to a fragment at m/z = 161.

Formation of the Benzylic Cation: Cleavage of the bond between the benzaldehyde ring and

the morpholine nitrogen could lead to the formation of a 4-formylphenyl cation at m/z = 121.

Secondary Fragmentation
The primary fragments will likely undergo further fragmentation. For instance, the m/z 190

fragment could lose the dimethylmorpholine ring in various ways, and the m/z 204 fragment
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could still lose the formyl radical.

Summary of Predicted Key Fragments
Predicted m/z

Proposed Fragment

Structure
Formation Pathway

219
[C13H17NO2]+• (Molecular

Ion)
Electron Ionization

204 [M - CH3]+
Alpha-cleavage of a methyl

group

190 [M - CHO]+ Loss of the formyl radical

161 [M - C3H6O]+

Retro-Diels-Alder type

cleavage of the morpholine

ring

121 [C7H5O]+ Cleavage of the C-N bond

Comparative Analysis with Structurally Related
Compounds
To substantiate our predictions, we can compare the expected fragmentation with the known

GC-MS patterns of simpler, related molecules.

Benzaldehyde: The mass spectrum of benzaldehyde is dominated by the molecular ion (m/z

= 106) and the fragment resulting from the loss of a hydrogen atom (m/z = 105). The loss of

the formyl radical (CHO) to give the phenyl cation (m/z = 77) is also a prominent feature.

This supports our prediction of the loss of the formyl group as a major pathway.

N-Phenylmorpholine: In N-phenylmorpholine, a key fragmentation is the alpha-cleavage to

the nitrogen, leading to the loss of a C2H4O fragment. The base peak is often the molecular

ion, indicating its relative stability. This suggests that the morpholine ring in our target

molecule will also be a site of significant fragmentation.

2,6-Dimethylmorpholine: The fragmentation of 2,6-dimethylmorpholine itself is characterized

by the loss of a methyl group (alpha-cleavage) and ring cleavage. This reinforces the
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prediction of an [M-15]+ fragment in our target molecule.

The combination of these known patterns strongly suggests that the fragmentation of 4-(2,6-
Dimethylmorpholin-4-yl)benzaldehyde will be a composite of these individual behaviors,

guided by the overall electronic and steric environment of the molecule.

Experimental Protocol: GC-MS Analysis
This section provides a detailed methodology for acquiring the GC-MS data for 4-(2,6-
Dimethylmorpholin-4-yl)benzaldehyde.

Instrumentation
Gas Chromatograph: Agilent 8890 GC System (or equivalent)

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)

Sample Preparation
Prepare a 1 mg/mL stock solution of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde in a

high-purity solvent such as dichloromethane or ethyl acetate.

Dilute the stock solution to a final concentration of 10 µg/mL for analysis.

GC Method Parameters
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Parameter Value Justification

Inlet Temperature 250 °C
Ensures complete volatilization

of the analyte.

Injection Volume 1 µL
Standard volume for good

sensitivity.

Split Ratio 20:1

Prevents column overloading

while maintaining good peak

shape.

Carrier Gas Helium
Inert carrier gas, standard for

GC-MS.

Flow Rate 1.2 mL/min (Constant Flow)
Optimal flow rate for column

efficiency.

Oven Program Initial: 100 °C, hold 1 min Allows for solvent focusing.

Ramp: 15 °C/min to 280 °C
Provides good separation of

potential impurities.

Hold: 5 min at 280 °C
Ensures elution of any less

volatile compounds.

MS Method Parameters
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Parameter Value Justification

Ion Source Electron Ionization (EI)
Standard ionization technique

for GC-MS.

Ionization Energy 70 eV

Standard energy for

reproducible fragmentation

patterns.

Source Temperature 230 °C
Prevents condensation of the

analyte in the source.

Quadrupole Temp 150 °C
Standard operating

temperature.

Mass Range m/z 40 - 450
Covers the expected molecular

ion and fragments.

Scan Speed 1562 u/s

Provides sufficient data points

across the chromatographic

peak.

Visualizing the Predicted Fragmentation
The following diagram illustrates the primary predicted fragmentation pathways for 4-(2,6-
Dimethylmorpholin-4-yl)benzaldehyde.
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Caption: Predicted EI fragmentation of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde.

Conclusion
This guide has presented a detailed, predictive analysis of the GC-MS fragmentation pattern of

4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde. By leveraging established principles of mass

spectrometry and comparing with known fragmentation patterns of analogous structures, we

have proposed the most likely fragmentation pathways and identified key diagnostic ions. The

provided experimental protocol offers a robust starting point for researchers seeking to perform

this analysis. This predictive framework serves as a valuable tool for the structural confirmation

and identification of this compound in complex mixtures, pending the availability of

experimental data for full validation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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